5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine
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Overview
Description
5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6’-methyl-2,3’-bipyridine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bipyridine structure, which includes a chloro group, an ethanesulfonyl group, and a methyl group. Its molecular formula is C18H15ClN2O2S, and it has a molecular weight of 358.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6’-methyl-2,3’-bipyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6’-methyl-2,3’-bipyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6’-methyl-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6’-methyl-2,3’-bipyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Similar Compounds
Etoricoxib: A non-steroidal anti-inflammatory drug (NSAID) with a similar bipyridine structure.
Celecoxib: Another NSAID with a similar mechanism of action but different chemical structure.
Rofecoxib: An NSAID with a similar therapeutic application but different structural features.
Uniqueness
5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6’-methyl-2,3’-bipyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanesulfonyl group, in particular, may contribute to its unique reactivity and potential therapeutic effects.
Properties
CAS No. |
646459-45-2 |
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Molecular Formula |
C19H17ClN2O2S |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
5-chloro-3-(4-ethylsulfonylphenyl)-2-(6-methylpyridin-3-yl)pyridine |
InChI |
InChI=1S/C19H17ClN2O2S/c1-3-25(23,24)17-8-6-14(7-9-17)18-10-16(20)12-22-19(18)15-5-4-13(2)21-11-15/h4-12H,3H2,1-2H3 |
InChI Key |
YEHBBVXKTFWRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C |
Origin of Product |
United States |
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